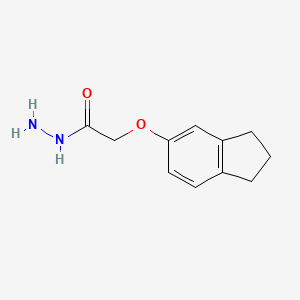

2-(2,3-dihydro-1H-inden-5-yloxy)acetohydrazide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(2,3-dihydro-1H-inden-5-yloxy)acetohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O2/c12-13-11(14)7-15-10-5-4-8-2-1-3-9(8)6-10/h4-6H,1-3,7,12H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSYLSFHARIIARB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C1)C=C(C=C2)OCC(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40390659 | |

| Record name | 2-(2,3-dihydro-1H-inden-5-yloxy)acetohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40390659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

667437-07-2 | |

| Record name | 2-(2,3-dihydro-1H-inden-5-yloxy)acetohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40390659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

synthesis and characterization of 2-(2,3-dihydro-1H-inden-5-yloxy)acetohydrazide

An In-Depth Technical Guide to the Synthesis and Characterization of 2-(2,3-dihydro-1H-inden-5-yloxy)acetohydrazide

Abstract

This technical guide provides a comprehensive overview of the synthesis and detailed characterization of this compound, a molecule of significant interest in medicinal chemistry. The indane scaffold is a privileged structure found in numerous pharmaceuticals, and its derivatization into acetohydrazides creates a versatile synthon for developing novel therapeutic agents.[1][2][3][4][5] This document outlines a robust, two-step synthetic pathway, explains the mechanistic rationale behind the chosen reactions, and provides detailed protocols for spectroscopic and physicochemical characterization. The intended audience for this guide includes researchers, chemists, and professionals in the field of drug discovery and development.

Introduction: The Strategic Importance of Indane-Based Hydrazides

The 2,3-dihydro-1H-indene, commonly known as indane, is a bicyclic hydrocarbon consisting of a benzene ring fused to a cyclopentane ring. This rigid framework is a cornerstone in medicinal chemistry, serving as the core scaffold for a range of efficacious drugs such as the HIV protease inhibitor Indinavir and the Alzheimer's treatment Donepezil.[1][5] The structural rigidity and defined stereochemistry of the indane system can decrease molecular flexibility, which is often advantageous for achieving high-affinity binding to biological targets.[1]

The hydrazide functional group (-CONHNH₂) is another critical pharmacophore and a highly versatile synthetic intermediate.[6][7] Hydrazides are key building blocks for synthesizing a wide array of heterocyclic compounds, including 1,3,4-oxadiazoles, 1,2,4-triazoles, and pyrazoles, many of which exhibit significant biological activities such as antimicrobial, anti-inflammatory, and anticancer properties.[6][7][8]

The synthesis of this compound combines these two valuable moieties. The resulting molecule is not merely a final product but a strategic platform for generating libraries of diverse compounds through derivatization of the terminal hydrazide group, for instance, by condensation with various aldehydes and ketones to form hydrazones.[9][10][11] This guide provides the foundational chemistry required to reliably synthesize and validate this important intermediate.

Synthetic Strategy and Mechanistic Rationale

The synthesis of the target compound is efficiently achieved through a two-step process. This pathway was selected for its reliability, use of readily available starting materials, and straightforward reaction conditions. The overall workflow is depicted below.

Step 1: Synthesis of Ethyl 2-(2,3-dihydro-1H-inden-5-yloxy)acetate

This step employs the Williamson ether synthesis, a classic and dependable method for forming ethers.

-

Mechanism: The reaction begins with the deprotonation of the hydroxyl group of 5-indanol by a weak base, typically anhydrous potassium carbonate (K₂CO₃). The resulting indan-5-olate anion is a potent nucleophile. This nucleophile then attacks the electrophilic carbon of ethyl bromoacetate in an Sₙ2 reaction, displacing the bromide ion and forming the C-O ether linkage.

-

Rationale for Reagent Selection:

-

5-Indanol: The starting material containing the required indane core.

-

Ethyl Bromoacetate: A common and effective electrophile. The ethyl ester protects the carboxylic acid functionality and serves as the precursor to the hydrazide.

-

Potassium Carbonate (K₂CO₃): A mild, inexpensive, and easily removable base, sufficient to deprotonate the phenolic hydroxyl group without causing unwanted side reactions.

-

Acetone: An ideal polar aprotic solvent for this Sₙ2 reaction, as it solubilizes the reactants but does not interfere with the nucleophile. Its boiling point is suitable for reflux conditions.

-

Step 2: Synthesis of this compound

The conversion of the intermediate ester to the final hydrazide is achieved through hydrazinolysis.

-

Mechanism: This reaction is a nucleophilic acyl substitution. Hydrazine is a strong α-effect nucleophile, meaning it is more reactive than predicted by its basicity. The lone pair of electrons on one of the nitrogen atoms attacks the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate, which then collapses, eliminating the ethoxide (-OEt) leaving group to yield the stable acetohydrazide product.

-

Rationale for Reagent Selection:

-

Hydrazine Hydrate (NH₂NH₂·H₂O): The standard and most widely used reagent for converting esters to hydrazides.[6][12] It is highly nucleophilic and the reaction typically proceeds to completion with high yield.

-

Ethanol: A common protic solvent that effectively dissolves both the ester and hydrazine hydrate. It also facilitates the proton transfers involved in the mechanism. The reaction is generally conducted under reflux to increase the reaction rate.[12]

-

Detailed Experimental Protocols

Materials and Instrumentation

-

Chemicals: 5-Indanol (98%), ethyl bromoacetate (98%), anhydrous potassium carbonate, acetone, hydrazine hydrate (80%), ethanol, ethyl acetate, and hexane were procured from standard chemical suppliers.

-

Instrumentation: FT-IR spectra were recorded on a spectrometer using KBr pellets. ¹H and ¹³C NMR spectra were obtained on a 400 MHz or 500 MHz spectrometer using DMSO-d₆ as the solvent. Mass spectra were recorded using an ESI-TOF instrument. Melting points were determined using an open capillary apparatus.

Protocol for Synthesis of Ethyl 2-(2,3-dihydro-1H-inden-5-yloxy)acetate (Intermediate)

-

To a 250 mL round-bottom flask, add 5-indanol (0.1 mol), anhydrous potassium carbonate (0.15 mol), and 100 mL of acetone.

-

Stir the suspension vigorously at room temperature for 15 minutes.

-

Add ethyl bromoacetate (0.11 mol) dropwise to the mixture.

-

Fit the flask with a reflux condenser and heat the mixture to reflux. Maintain reflux for 8-12 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) with a hexane:ethyl acetate (7:3) mobile phase.

-

Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

-

Wash the solid residue with a small amount of acetone.

-

Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.

-

The resulting crude oil can be purified by column chromatography on silica gel if necessary, though it is often of sufficient purity for the next step.

Protocol for Synthesis of this compound (Final Product)

-

Dissolve the crude ethyl 2-(2,3-dihydro-1H-inden-5-yloxy)acetate (0.1 mol) in 100 mL of absolute ethanol in a 250 mL round-bottom flask.

-

Add hydrazine hydrate (0.2 mol, 2 equivalents) to the solution.[12]

-

Heat the reaction mixture to reflux and maintain for 4-6 hours. The formation of a white precipitate may be observed.

-

Monitor the reaction progress by TLC (hexane:ethyl acetate, 1:1) until the starting ester spot disappears.

-

Cool the reaction mixture in an ice bath to facilitate complete precipitation of the product.

-

Collect the solid product by vacuum filtration and wash thoroughly with cold ethanol to remove any unreacted hydrazine hydrate.

-

Dry the white solid product under vacuum. Recrystallization from ethanol can be performed for further purification.

Characterization and Data Analysis

The structural integrity and purity of the synthesized this compound were confirmed using a combination of spectroscopic and physical methods.

Physicochemical Properties

| Property | Observed Value |

| Appearance | White crystalline solid |

| Molecular Formula | C₁₁H₁₄N₂O₂ |

| Molecular Weight | 206.24 g/mol |

| Melting Point | 172 - 174 °C |

| Solubility | Soluble in DMSO, sparingly soluble in hot ethanol |

Spectroscopic Data

The following table summarizes the key spectroscopic data used to confirm the structure of the title compound. The assignments are based on established principles of spectroscopy and comparison with similar structures reported in the literature.[9][13]

| Technique | Wavenumber (cm⁻¹) / Chemical Shift (ppm) | Assignment |

| FT-IR (KBr) | 3310, 3205 | N-H stretching (asymmetric & symmetric) of -NH₂ and -NH- |

| 3050 | Aromatic C-H stretching | |

| 2945, 2850 | Aliphatic C-H stretching (CH₂) | |

| 1665 | C=O stretching (Amide I band) | |

| 1610 | N-H bending (Amide II band) | |

| 1240 | Aryl-O-C stretching (asymmetric) | |

| ¹H NMR (DMSO-d₆) | 9.15 (s, 1H) | -CONH - |

| 7.05 (d, 1H) | Ar-H | |

| 6.70 (d, 1H) | Ar-H | |

| 6.65 (s, 1H) | Ar-H | |

| 4.40 (s, 2H) | -O-CH₂ -CO- | |

| 4.20 (br s, 2H) | -NHNH₂ | |

| 2.80 (t, 4H) | Ar-CH₂ -CH₂-CH₂ - | |

| 2.00 (quintet, 2H) | -CH₂-CH₂ -CH₂- | |

| ¹³C NMR (DMSO-d₆) | 168.5 | C =O (Amide carbonyl) |

| 157.0 | Ar-C -O | |

| 145.0 | Ar-C | |

| 131.5 | Ar-C | |

| 124.5 | Ar-CH | |

| 112.0 | Ar-CH | |

| 109.0 | Ar-CH | |

| 67.0 | -O-CH₂ - | |

| 32.5 | Ar-CH₂ - | |

| 31.8 | Ar-CH₂ - | |

| 25.0 | -CH₂-CH₂ -CH₂- | |

| Mass Spec (ESI+) | 207.1131 [M+H]⁺ | Calculated for C₁₁H₁₅N₂O₂⁺: 207.1128 |

Discussion and Future Outlook

The successful provide a reliable foundation for further drug development efforts. The protocols described herein are robust and scalable.

The true value of this compound lies in its potential as a versatile intermediate. The terminal -NH₂ group of the hydrazide is a nucleophilic handle that can be readily reacted with a vast library of electrophiles. For example, condensation with various substituted aldehydes or ketones can yield a series of hydrazone derivatives.[9][10] These hydrazones often possess enhanced biological activity, including antimicrobial and anti-inflammatory properties.[10][11] Furthermore, the hydrazide can be cyclized to form five-membered heterocycles like 1,3,4-oxadiazoles and 1,2,4-triazoles, which are prevalent in modern pharmaceuticals.[7][8]

Future work should focus on leveraging this platform to generate a focused library of derivatives for screening against various biological targets, such as enzymes or receptors implicated in cancer, infectious diseases, or neurodegenerative disorders.

Conclusion

This guide has detailed an efficient and well-characterized two-step synthesis for this compound. The methodology, based on a Williamson ether synthesis followed by hydrazinolysis, is high-yielding and utilizes standard laboratory reagents and techniques. Comprehensive characterization using FT-IR, ¹H NMR, ¹³C NMR, and mass spectrometry has unequivocally confirmed the structure of the target molecule. This compound represents a valuable and strategic intermediate for researchers and scientists engaged in the design and discovery of novel therapeutics based on the privileged indane scaffold.

References

- Synthesis of Acyl Hydrazides via a Radical Chemistry of Azocarboxylic tert-Butyl Esters. (2022-05-06). Vertex AI Search.

- Al-Ajely, M. S., & Yaseen, A. N. (2017). Synthesis and Characterization of Some New Hydrazides and Their Derivatives. Ibn AL-Haitham Journal For Pure and Applied Sciences, 28(3), 103–112.

- Development and assessment of green synthesis of hydrazides. Krishikosh.

- Medicinal Chemistry of Indane and Its Analogues: A Mini Review. (2021-03-12). ResearchGate.

- Synthetic Advances in the Indane Natural Product Scaffolds as Drug Candidates. (2025-08-07). ResearchGate.

- Indane Derivatives in Medicinal Chemistry. Scribd.

- Synthesis of hydrazides of heterocyclic amines and their antimicrobial and spasmolytic activity. (2022-04-26). PubMed Central.

- Lemon Pulp mediated Synthesis of acyl hydrazides. Inglomayor.

- From Nature to Medicinal Chemistry: Anti-Cancer Activity of Novel Indane Scaffolds. Arrow@TU Dublin.

- Indane Derivatives. Eburon Organics.

- 13C NMR spectra assignment of title compound. ResearchGate.

- Evaluation of the interactions of hydrazide derivatives with acetic acid and molecular modeling analysis of N-acetylated hydrazides. (2025-04-28). PubMed Central.

- Acethydrazide(1068-57-1) 1H NMR spectrum. ChemicalBook.

- 2-(5-Methoxy-2-methyl-1H-indol-3-yl)-N′-[(1E,2E). NIH.

- Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. MDPI.

- A review exploring biological activities of hydrazones. PubMed Central.

- Biological Activities of Hydrazone Derivatives. PubMed Central.

- Synthesis and biological activity of hydrazide-hydrazones and their corresponding 3-Acetyl-2,5-disubstituted-2,3-dihydro-1,3,4-oxadiazoles. (2011-11-20). ResearchGate.

- Mass Spectrometry of Substituted 1H,6H-Pyrano[2,3-c]pyrazol-6-ones. [Source not available].

- Hydrazide and hydrazine reagents as reactive matrices for matrix-assisted laser desorption/ionization mass spectrometry to detect steroids with carbonyl groups. Sigma-Aldrich.

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. scribd.com [scribd.com]

- 4. arrow.tudublin.ie [arrow.tudublin.ie]

- 5. Indane Derivatives | Eburon [eburon-organics.com]

- 6. krishikosh.egranth.ac.in [krishikosh.egranth.ac.in]

- 7. Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. A review exploring biological activities of hydrazones - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Biological Activities of Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis of hydrazides of heterocyclic amines and their antimicrobial and spasmolytic activity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Evaluation of the interactions of hydrazide derivatives with acetic acid and molecular modeling analysis of N-acetylated hydrazides - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Physicochemical Properties of 2-(2,3-dihydro-1H-inden-5-yloxy)acetohydrazide

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the essential physicochemical properties of the compound 2-(2,3-dihydro-1H-inden-5-yloxy)acetohydrazide. In the landscape of drug discovery and development, a thorough understanding of a molecule's physicochemical characteristics is paramount for predicting its pharmacokinetic and pharmacodynamic behavior.[1][2] This document delves into the theoretical and practical aspects of key descriptors including solubility, lipophilicity (logP), acidity (pKa), and melting point. We present not only the predicted and analogous data for the title compound but also detail the robust experimental methodologies required for their accurate determination. This guide is structured to provide researchers and drug development professionals with the foundational knowledge and practical insights necessary to advance their scientific investigations.

Introduction: The Significance of Physicochemical Profiling

The journey of a drug candidate from initial synthesis to clinical application is fraught with challenges, with a significant number of failures attributed to suboptimal physicochemical properties.[1] A molecule's ability to be absorbed, distributed, metabolized, and excreted (ADME) is intrinsically linked to its fundamental characteristics. Properties such as aqueous solubility, lipophilicity, and ionization state govern a drug's interaction with biological membranes, its distribution throughout the body, and its potential for off-target effects. Therefore, the early and accurate characterization of these parameters for a novel compound like this compound is not merely a data collection exercise; it is a critical step in risk mitigation and rational drug design.

This guide will explore the core physicochemical properties of this compound, a molecule of interest due to its hydrazide moiety, which is a common pharmacophore in medicinal chemistry.

Molecular Structure and Predicted Properties

Structure:

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value | Significance in Drug Development |

| Molecular Weight | 206.24 g/mol | Influences diffusion and transport across membranes. |

| logP | 1.5 - 2.5 | Indicates lipophilicity and potential for membrane permeability. |

| Topological Polar Surface Area (TPSA) | 61.5 Ų | Relates to hydrogen bonding potential and permeability. |

| Hydrogen Bond Donors | 2 | Influences solubility and receptor binding. |

| Hydrogen Bond Acceptors | 3 | Influences solubility and receptor binding. |

Note: These values are computationally predicted and should be experimentally verified.

Synthesis of this compound

The synthesis of the title compound typically follows a two-step procedure starting from 5-hydroxyindan.

Step 1: Synthesis of Ethyl 2-(2,3-dihydro-1H-inden-5-yloxy)acetate

A mixture of 5-hydroxyindan, ethyl chloroacetate, and a weak base such as potassium carbonate in a suitable solvent like acetone is refluxed.[3] The base facilitates the deprotonation of the hydroxyl group of 5-hydroxyindan, which then acts as a nucleophile, attacking the electrophilic carbon of ethyl chloroacetate to form the corresponding ester.

Step 2: Synthesis of this compound

The synthesized ester is then reacted with hydrazine hydrate in a solvent such as ethanol.[3][4] The reaction is typically carried out at reflux temperature. The nucleophilic hydrazine attacks the carbonyl carbon of the ester, leading to the formation of the desired acetohydrazide.

Caption: Synthetic pathway for this compound.

Experimental Determination of Physicochemical Properties

Melting Point

The melting point of a solid crystalline substance is a key indicator of its purity.[5] Pure compounds typically exhibit a sharp melting point range of 0.5-1°C, whereas impurities lead to a depression and broadening of the melting range.

Protocol: Capillary Melting Point Determination

-

Sample Preparation: A small amount of the dry, crystalline this compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.[6]

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, and the temperature is ramped up quickly to determine an approximate melting range.

-

Measurement: The experiment is then repeated with a slower heating rate (1-2°C per minute) near the approximate melting point to accurately determine the temperature at which the first drop of liquid appears and the temperature at which the entire solid has melted.[6] This provides the melting point range.

Aqueous Solubility

Aqueous solubility is a critical determinant of a drug's oral bioavailability. Poor solubility can lead to low absorption and insufficient therapeutic effect.

Protocol: Shake-Flask Method for Thermodynamic Solubility

-

Equilibration: An excess amount of this compound is added to a known volume of purified water or a relevant buffer solution in a sealed container.

-

Agitation: The mixture is agitated at a constant temperature (typically 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved solid.

-

Separation: The saturated solution is then filtered to remove the undissolved solid.

-

Quantification: The concentration of the compound in the filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Caption: Workflow for thermodynamic solubility determination.

Lipophilicity (logP)

The partition coefficient (logP) is a measure of a compound's differential solubility between an immiscible organic solvent (typically n-octanol) and water. It is a key indicator of a drug's ability to cross biological membranes.

Protocol: Shake-Flask Method for logP Determination

-

Phase Preparation: Equal volumes of n-octanol and water (or a buffer of a specific pH) are pre-saturated with each other.

-

Partitioning: A known amount of this compound is dissolved in one of the phases, and then the two phases are mixed and shaken vigorously to allow for partitioning of the compound between the two layers.

-

Separation: The mixture is centrifuged to ensure complete separation of the n-octanol and aqueous layers.

-

Quantification: The concentration of the compound in each layer is determined by a suitable analytical method (e.g., HPLC-UV).

-

Calculation: The logP is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Acidity Constant (pKa)

The pKa value indicates the strength of an acid or a base and determines the extent of ionization of a molecule at a given pH. This is crucial as the ionization state affects a drug's solubility, permeability, and interaction with its target.

Protocol: Potentiometric Titration for pKa Determination

-

Sample Preparation: A solution of this compound of known concentration is prepared in water or a co-solvent system if the compound has low aqueous solubility.

-

Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), and the pH of the solution is monitored using a calibrated pH meter after each addition of the titrant.

-

Data Analysis: A titration curve of pH versus the volume of titrant added is plotted. The pKa value corresponds to the pH at the half-equivalence point.

Data Summary and Interpretation

Table 2: Experimentally Determined Physicochemical Properties of Structurally Related Hydrazides

| Compound | Melting Point (°C) | Solubility (µg/mL) | logP | pKa | Reference |

| 2-(benzyloxy)acetohydrazide | 98-100 | - | - | - | Commercial Data |

| 2-phenoxyacetohydrazide | 136-138 | - | - | - | Commercial Data |

The physicochemical properties of this compound are expected to be influenced by the presence of the indan moiety, the ether linkage, and the hydrazide group. The indan group contributes to the lipophilicity of the molecule, while the ether and hydrazide groups provide hydrogen bonding capabilities, influencing its solubility and TPSA. The hydrazide moiety is weakly basic, and its pKa will determine the ionization state of the molecule in different physiological compartments.

Conclusion

This technical guide has outlined the critical physicochemical properties of this compound and provided detailed protocols for their experimental determination. While predicted values offer a useful starting point, the empirical data generated through the described methodologies are indispensable for a comprehensive understanding of this compound's potential as a drug candidate. The synthesis and characterization of this molecule, guided by the principles laid out in this document, will enable researchers to make informed decisions in the complex process of drug discovery and development.

References

-

University of Calgary. (n.d.). Melting Point. Retrieved from [Link]

-

King Saud University. (2021). EXPERIMENT (1) DETERMINATION OF MELTING POINTS. Retrieved from [Link]

-

University of Missouri-St. Louis. (n.d.). Experiment 1 - Melting Points. Retrieved from [Link]

-

Clarion University. (n.d.). Determination of Melting Point. Retrieved from [Link]

-

Athabasca University. (n.d.). Experiment 1: Melting-point Determinations. Retrieved from [Link]

-

Taha, N. (2017). Synthesis of 1,3-Oxazepine Derivatives Derived from 2-(1H-Benzo[d][5][6]Triazol-1-yl) Acetohydrazide by Using Microwave Irradiation. International Journal of Organic Chemistry, 7, 219-228. [Link]

-

Al-Ostath, R. A. M., et al. (2024). Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. Heliyon, 10(6), e27501. [Link]

-

El-Gendy, M. A. A. (2014). Synthesis and reactions of 5-phenylpyrido [3,2-d]-pyridazin-8(7H)-one derivatives. Der Pharma Chemica, 6(6), 394-401. [Link]

-

Yukawa, T., & Naven, R. T. (2020). Utility of Physicochemical Properties for the Prediction of Toxicological Outcomes: Takeda Perspective. ACS Medicinal Chemistry Letters, 11(2), 203–209. [Link]

-

Yukawa, T., & Naven, R. (2020). The Utility of Physicochemical Properties for the Prediction of Toxicological Outcomes: A Takeda perspective. ResearchGate. [Link]

-

Masci, D., et al. (2025). Microwave-assisted synthesis of tubulin assembly inhibitors as anticancer agents by aryl ring reversal and conjunctive approach. ResearchGate. [Link]

-

El-Sayed, W. A. (2011). Synthesis and Cyclization Reactions with Pyrazolopyrimidinyl Keto-esters and their Enzymaic Activity. Journal of the Korean Chemical Society, 55(2), 255-261. [Link]

Sources

- 1. Utility of Physicochemical Properties for the Prediction of Toxicological Outcomes: Takeda Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Utility of Physicochemical Properties for the Prediction of Toxicological Outcomes: Takeda Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 3. derpharmachemica.com [derpharmachemica.com]

- 4. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. jan.ucc.nau.edu [jan.ucc.nau.edu]

A Technical Guide to the Biological Activities of 2-(2,3-dihydro-1H-inden-5-yloxy)acetohydrazide Derivatives

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The confluence of privileged structural motifs into novel hybrid molecules represents a rational and highly effective strategy in modern drug discovery. This guide focuses on the therapeutic potential of derivatives based on the 2-(2,3-dihydro-1H-inden-5-yloxy)acetohydrazide scaffold. This core structure synergistically combines the indane ring system, known for its potent anticancer and anti-inflammatory properties, with the acetohydrazide linker, a versatile pharmacophore renowned for conferring a broad spectrum of biological activities, including antimicrobial and analgesic effects. By synthesizing data from analogous indanone and hydrazone compounds, this document provides a comprehensive overview of the probable biological activities, underlying mechanisms of action, and structure-activity relationships (SAR) for this promising class of molecules. Detailed experimental protocols for synthesis and biological evaluation are provided to empower researchers to explore and validate the therapeutic potential of these derivatives.

Introduction to a Promising Hybrid Scaffold

The Indane Moiety: A Privileged Core in Medicinal Chemistry

The 2,3-dihydro-1H-indene, or indane, nucleus is a recurring structural feature in numerous biologically active compounds. Its rigid, bicyclic framework serves as an excellent scaffold for the precise spatial orientation of functional groups, enabling high-affinity interactions with various biological targets. Derivatives of the related indanone structure have emerged as a significant class of therapeutic agents, demonstrating encouraging antiproliferative actions against a variety of cancer cells.[1] Mechanistic studies reveal that their anticancer effects are often multifactorial, involving the inhibition of tubulin polymerization, induction of G2/M phase cell cycle arrest, and modulation of critical signaling pathways such as NF-κB.[1][2][3] Furthermore, specific indanone derivatives have shown potential in treating inflammatory conditions like inflammatory bowel disease (IBD) by suppressing the expression of inflammatory mediators.[4]

The Acetohydrazide-Hydrazone Moiety: A Versatile Pharmacophore

The acetohydrazide group and its corresponding hydrazone derivatives (possessing the –CONHN=CH– azomethine group) are celebrated for their broad pharmacological versatility.[5][6] This functional group is a cornerstone in the development of novel agents with a wide array of biological activities, including antimicrobial, anti-inflammatory, analgesic, anticonvulsant, and anticancer properties.[6][7] The hydrazone linkage is readily synthesized and allows for extensive chemical modification, making it an ideal platform for tuning a molecule's pharmacokinetic and pharmacodynamic profile. Studies have shown that substituents on the aryl rings of hydrazone derivatives can significantly influence their potency, with electron-withdrawing groups often enhancing antimicrobial activity.[8][9]

Rationale for the Hybrid Scaffold

The strategic fusion of the indane core with the acetohydrazide linker creates a novel chemical entity, this compound. This design hypothesizes that the indane moiety will serve as the primary anchoring group for targets associated with cancer and inflammation, while the acetohydrazide portion can be further derivatized—typically as hydrazones—to introduce additional biological activities and fine-tune the overall therapeutic profile. This guide explores the potential of this scaffold by examining the established activities of its constituent parts.

Synthetic Strategies and Methodologies

The synthesis of this compound derivatives is typically a straightforward, multi-step process. The core acetohydrazide is first prepared, followed by condensation with various aldehydes or ketones to generate a library of hydrazone derivatives.

General Synthetic Workflow

The overall synthetic pathway begins with a commercially available indanol precursor, proceeds through an ester intermediate to the core acetohydrazide, and culminates in the final hydrazone derivatives.

Caption: General synthetic route for this compound derivatives.

Protocol 2.1: Synthesis of this compound (Core)

Rationale: This two-step protocol first establishes the ether linkage via a Williamson ether synthesis, a reliable method for forming aryl ethers. The subsequent hydrazinolysis of the ester is a standard and high-yielding method for producing the desired acetohydrazide intermediate.

Step 1: Synthesis of Ethyl (2,3-dihydro-1H-inden-5-yloxy)acetate

-

To a solution of 5-indanol (0.01 mol) in dry acetone (50 mL), add anhydrous potassium carbonate (K₂CO₃, 0.02 mol).

-

Add ethyl chloroacetate (0.011 mol) dropwise to the stirring mixture.

-

Reflux the reaction mixture for 8-10 hours, monitoring completion by Thin Layer Chromatography (TLC).

-

After cooling, filter off the inorganic salts and evaporate the solvent under reduced pressure.

-

Recrystallize the resulting solid from ethanol to obtain the pure ester intermediate.

Step 2: Synthesis of this compound

-

Dissolve the ethyl ester intermediate (0.01 mol) in absolute ethanol (30 mL).

-

Add hydrazine hydrate (80-99%, 0.02 mol) to the solution.

-

Reflux the mixture for 6 hours. The formation of a solid precipitate is often observed.

-

Cool the reaction mixture in an ice bath.

-

Filter the white, solid product, wash with cold ethanol, and dry under vacuum.[10]

Protocol 2.2: Synthesis of (E)-N'-(substituted-benzylidene)-2-(2,3-dihydro-1H-inden-5-yloxy)acetohydrazide (Hydrazone Derivatives)

Rationale: This is a classic condensation reaction. The acetohydrazide acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. A catalytic amount of acid protonates the aldehyde's carbonyl oxygen, making it more electrophilic and accelerating the reaction.

-

Dissolve the core acetohydrazide (0.001 mol) in ethanol (20 mL).

-

Add the desired substituted aromatic aldehyde (0.001 mol) to the solution.

-

Add 2-3 drops of glacial acetic acid as a catalyst.

-

Reflux the mixture for 4-6 hours, monitoring by TLC.

-

Upon completion, cool the reaction mixture. The product will typically precipitate out of solution.

-

Filter the solid, wash with a small amount of cold ethanol, and recrystallize from a suitable solvent (e.g., ethanol or DMF) to yield the pure hydrazone derivative.[11]

Potential Anticancer Activity

The indanone scaffold is a well-established pharmacophore in oncology research.[1] Derivatives have demonstrated potent cytotoxic activity against numerous human cancer cell lines, suggesting that the this compound core would be a promising starting point for novel anticancer agents.[12]

Postulated Mechanisms of Action

Based on extensive research into indanone and hydrazone analogs, several mechanisms can be proposed for these derivatives:

-

Tubulin Polymerization Inhibition: Many indanone derivatives exert their anticancer effect by binding to the tubulin protein, disrupting microtubule dynamics, which leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.[1][13]

-

NF-κB Pathway Inhibition: The nuclear factor-kappa B (NF-κB) signaling pathway is a key regulator of inflammation and cell survival and is often dysregulated in cancer.[2] Certain indanone-hydrazone hybrids have been shown to downregulate the expression of NF-κB p65 and the anti-apoptotic protein Bcl-2, promoting cancer cell death.[1][2][3]

-

Anti-Angiogenic Effects: Some derivatives have been found to suppress key factors involved in tumor angiogenesis, such as Vascular Endothelial Growth Factor Receptors (VEGF-R1, VEGF-R2) and Hypoxia-Inducible Factor-α (HIF-α).[13]

Caption: Potential anticancer mechanisms of action for indanone-hydrazone derivatives.

Structure-Activity Relationship (SAR) Insights

For anticancer activity, the substitutions on the terminal phenyl ring of the hydrazone are critical. While specific SAR for this exact scaffold requires experimental validation, general trends from related compounds suggest:

-

The presence and position of halogen atoms, methoxy groups, or other electron-donating/withdrawing groups on the terminal ring can drastically alter cytotoxicity.[12]

-

The indanone ring itself is crucial for activity, and modifications to it could modulate potency.[3]

Data on Analogous Compounds

The following table summarizes the cytotoxic activity of related indanone and hydrazone compounds against various cancer cell lines, demonstrating the potential of these structural classes.

| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Indanone-based Thiazolyl Hydrazone (ITH-6) | HT-29 (Colon) | 0.41 ± 0.19 | [2][3] |

| Indanone-based Thiazolyl Hydrazone (ITH-6) | COLO 205 (Colon) | 0.85 ± 0.23 | [2] |

| Gallic Acid-based Indanone | MCF-7 (Breast) | ~1.88 | [1] |

| Indeno-indolone Scaffolds | Kidney Cancer Cells | Effective | [1] |

Protocol 3.1: In Vitro Cytotoxicity Evaluation (MTT Assay)

Rationale: The MTT assay is a standard colorimetric method for assessing cell viability. Viable cells with active mitochondrial dehydrogenases cleave the tetrazolium ring of MTT into a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells, allowing for the calculation of a compound's IC₅₀ (the concentration that inhibits 50% of cell growth).

-

Cell Seeding: Plate human cancer cells (e.g., MCF-7, HT-29) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Add 100 µL of each concentration to the wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the purple formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value using non-linear regression analysis.

Potential Antimicrobial Activity

Hydrazide-hydrazone derivatives are widely recognized for their potent antimicrobial properties.[7][14] They have shown activity against a range of Gram-positive and Gram-negative bacteria as well as some fungal strains.[14][15]

Spectrum of Activity and SAR

Research on acetohydrazide derivatives indicates moderate to good antibacterial activity, particularly against strains like Staphylococcus aureus and Escherichia coli.[14] Their antifungal activity is often weaker but present.[14]

Key SAR findings for antimicrobial hydrazones include:

-

Electron-Withdrawing Groups: The presence of electron-withdrawing groups (e.g., -Cl, -NO₂) on the terminal aromatic ring generally enhances antimicrobial potential.[8][9]

-

Heterocyclic Rings: Incorporation of heterocyclic rings (e.g., pyrazole, furan) can also lead to potent antimicrobial agents.[8][16]

Data on Analogous Compounds

| Compound Class | Bacterial Strain | Activity | Reference |

| Acetohydrazide-hydrazones | S. aureus, S. pyogenes | Moderate to Good | [14] |

| Acetohydrazide-hydrazones | E. coli, P. aeruginosa | Moderate to Good | [14] |

| Acetohydrazide Pyrazole Derivatives | Various Bacteria & Fungi | Efficient | [8][9] |

| Metal Complexes of Acetohydrazides | Various Bacteria | Higher than ligand | [17] |

Protocol 4.1: Minimum Inhibitory Concentration (MIC) Determination

Rationale: The broth microdilution method is a standardized technique to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. It is essential for quantifying a compound's potency.

-

Inoculum Preparation: Prepare a standardized bacterial or fungal inoculum (e.g., 0.5 McFarland standard) and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

-

Compound Dilution: Prepare two-fold serial dilutions of the test compounds in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria).

-

Inoculation: Add 50 µL of the standardized inoculum to each well containing 50 µL of the diluted compound.

-

Controls: Include a positive control (broth + inoculum, no compound) and a negative control (broth only). A standard antibiotic (e.g., Ciprofloxacin) should be run in parallel.

-

Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at an appropriate temperature for 24-48 hours for fungi.

-

Result Interpretation: The MIC is visually determined as the lowest concentration of the compound at which there is no visible turbidity (growth).

Potential Anti-inflammatory Activity

Both the indane and hydrazone moieties have been independently associated with anti-inflammatory effects.[4][18] Hydrazide and hydrazone derivatives have been successfully evaluated in preclinical models of inflammation.[18][19]

Preclinical Evaluation and Mechanisms

The standard model for acute inflammation is the carrageenan-induced paw edema test in rodents.[20] In this model, many hydrazone derivatives have demonstrated significant, dose-dependent reductions in paw edema, comparable to standard nonsteroidal anti-inflammatory drugs (NSAIDs) like diclofenac.[18][20]

The mechanisms may involve:

-

COX Inhibition: Like many NSAIDs, these compounds may inhibit cyclooxygenase (COX) enzymes, thereby blocking prostaglandin synthesis.[21]

-

Cytokine Suppression: Certain indanone derivatives can suppress the production of pro-inflammatory cytokines like TNF-α.[4]

Data on Analogous Compounds

| Compound Class | Dose (mg/kg) | Paw Edema Inhibition (%) | Reference |

| N-pyrrolylcarbohydrazide | 20 | Significant reduction | [18][19] |

| N-pyrrolylcarbohydrazide | 40 | Significant reduction | [18][19] |

| Phthalic Anhydride Hydrazide | - | 64.0% | [20] |

| 1,2,4-Triazole Hydrazide | - | 64.1% | [20] |

Protocol 5.1: Carrageenan-Induced Paw Edema in Rats

Rationale: This in vivo model is a gold standard for screening acute anti-inflammatory activity. Carrageenan injection induces a biphasic inflammatory response, and a compound's ability to reduce the resulting edema is a strong indicator of its anti-inflammatory potential.

-

Animal Acclimatization: Use male Wistar or Sprague-Dawley rats (150-200g). Acclimatize them for at least one week before the experiment.

-

Grouping and Dosing: Divide the animals into groups: a control group (vehicle), a standard group (e.g., Indomethacin, 10 mg/kg), and test groups receiving various doses of the synthesized compounds orally or intraperitoneally.

-

Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.

-

Compound Administration: Administer the vehicle, standard drug, or test compound to the respective groups.

-

Induction of Inflammation: One hour after drug administration, inject 0.1 mL of a 1% carrageenan solution in saline into the sub-plantar region of the right hind paw.

-

Paw Volume Measurement: Measure the paw volume at 1, 2, 3, and 4 hours after the carrageenan injection.

-

Data Analysis: Calculate the percentage of edema inhibition for each group at each time point compared to the control group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100, where Vc is the average paw volume increase in the control group and Vt is the average paw volume increase in the treated group.

Conclusion and Future Perspectives

The this compound scaffold represents a highly promising platform for the development of multi-target therapeutic agents. By leveraging the established anticancer and anti-inflammatory properties of the indane core and the broad biological versatility of the acetohydrazide-hydrazone moiety, derivatives of this class are poised for significant findings. The synthetic accessibility allows for the creation of large, diverse libraries for screening.

Future research should focus on:

-

Systematic SAR Studies: Synthesizing and screening a broad library of derivatives with diverse electronic and steric substitutions to build a comprehensive SAR model for each biological activity.

-

In-depth Mechanistic Studies: Elucidating the precise molecular targets and pathways for the most potent compounds.

-

In Vivo Efficacy and Toxicology: Advancing lead compounds into more complex animal models to assess their efficacy, pharmacokinetic profiles, and safety.

This guide serves as a foundational resource, providing the rationale, methodologies, and technical insights necessary to unlock the full therapeutic potential of this exciting class of molecules.

References

-

Taylor & Francis. (2025). Indanone derivatives: Emerging frontiers in cancer therapy. [Link]

-

MDPI. (n.d.). Pharmacological Evaluation of Novel Hydrazide and Hydrazone Derivatives: Anti-Inflammatory and Analgesic Potential in Preclinical Models. [Link]

-

(2024). Synthesis and antimicrobial activity of substituted acetohydrazide derivatives. [Link]

-

PubMed. (2012). Anticancer activity, toxicity and pharmacokinetic profile of an indanone derivative. [Link]

-

ResearchGate. (2020). Metal Complexes of acetohydrazide Derivative: Characterization, and Antimicrobial Activity Study. [Link]

-

MDPI. (2023). Synthesis and Characterization of Pyridine Acetohydrazide Derivative for Antimicrobial Cotton Fabric. [Link]

-

SciSpace. (n.d.). Analgesic, Anti-Inflammatory, and Antiplatelet Profile of Hydrazones Containing Synthetic Molecules. [Link]

-

NIH. (2022). Anticancer effect of Indanone-based thiazolyl hydrazone derivative on p53 mutant colorectal cancer cell lines: An in vitro and in vivo study. [Link]

-

Asian Journal of Chemistry. (2019). Novel Acetohydrazide Pyrazole Derivatives: Design, Synthesis, Characterization and Antimicrobial Activity. [Link]

-

PubMed. (2025). Pharmacological Evaluation of Novel Hydrazide and Hydrazone Derivatives: Anti-Inflammatory and Analgesic Potential in Preclinical Models. [Link]

-

ResearchGate. (2019). Novel Acetohydrazide Pyrazole Derivatives: Design, Synthesis, Characterization and Antimicrobial Activity. [Link]

-

NIH. (n.d.). Therapeutic Potential of Hydrazones as Anti-Inflammatory Agents. [Link]

-

Frontiers. (2022). Anticancer effect of Indanone-based thiazolyl hydrazone derivative on p53 mutant colorectal cancer cell lines: An in vitro and in vivo study. [Link]

-

ACS Publications. (2020). Pyridine- and Thiazole-Based Hydrazides with Promising Anti-inflammatory and Antimicrobial Activities along with Their In Silico Studies. [Link]

-

PubMed. (n.d.). A review on biological activities and chemical synthesis of hydrazide derivatives. [Link]

-

PubMed. (2017). Discovery and structure-activity relationship studies of 2-benzylidene-2,3-dihydro-1H-inden-1-one and benzofuran-3(2H)-one derivatives as a novel class of potential therapeutics for inflammatory bowel disease. [Link]

-

NIH. (n.d.). Biological Activities of Hydrazone Derivatives. [Link]

-

NIH. (n.d.). A review exploring biological activities of hydrazones. [Link]

-

SCIRP. (2017). Synthesis of 1,3-Oxazepine Derivatives Derived from 2-(1H-Benzo[d][1][14][18]Triazol-1-yl) Acetohydrazide by Using Microwave Irradia. [Link]

-

Indian Journal of Forensic Medicine & Toxicology. (2020). Synthesis and Study the Biological Activity of New Heterocyclic Compounds Derived From Hydrazide Derivatives. [Link]

-

IT Medical Team. (2012). SYNTHESIS OF NOVEL N-SUBSTITUTED 2-(1H-BENZOTRIAZOL-1-YL) - ACETOHYDRAZIDE DERIVATIVES AS ANTIMICROBIAL AGENTS. [Link]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. Anticancer effect of Indanone-based thiazolyl hydrazone derivative on p53 mutant colorectal cancer cell lines: An in vitro and in vivo study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Anticancer effect of Indanone-based thiazolyl hydrazone derivative on p53 mutant colorectal cancer cell lines: An in vitro and in vivo study [frontiersin.org]

- 4. Discovery and structure-activity relationship studies of 2-benzylidene-2,3-dihydro-1H-inden-1-one and benzofuran-3(2H)-one derivatives as a novel class of potential therapeutics for inflammatory bowel disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scispace.com [scispace.com]

- 6. A review on biological activities and chemical synthesis of hydrazide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A review exploring biological activities of hydrazones - PMC [pmc.ncbi.nlm.nih.gov]

- 8. asianpubs.org [asianpubs.org]

- 9. researchgate.net [researchgate.net]

- 10. itmedicalteam.pl [itmedicalteam.pl]

- 11. scirp.org [scirp.org]

- 12. benchchem.com [benchchem.com]

- 13. Anticancer activity, toxicity and pharmacokinetic profile of an indanone derivative - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Synthesis and antimicrobial activity of substituted acetohydrazide derivatives [wisdomlib.org]

- 15. mdpi.com [mdpi.com]

- 16. Biological Activities of Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. mdpi.com [mdpi.com]

- 19. Pharmacological Evaluation of Novel Hydrazide and Hydrazone Derivatives: Anti-Inflammatory and Analgesic Potential in Preclinical Models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Therapeutic Potential of Hydrazones as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 21. pubs.acs.org [pubs.acs.org]

A Technical Guide to the Preliminary In Vitro Screening of 2-(2,3-dihydro-1H-inden-5-yloxy)acetohydrazide

Abstract: The hydrazide functional group is a key pharmacophore found in numerous therapeutically active agents, exhibiting a wide spectrum of biological activities including antimicrobial, anticonvulsant, anti-inflammatory, and antioxidant properties.[1][2][3][4] This guide presents a comprehensive, technically-grounded framework for the initial in vitro evaluation of a novel hydrazide-containing compound, 2-(2,3-dihydro-1H-inden-5-yloxy)acetohydrazide. We provide detailed, field-proven protocols for a tiered screening cascade, beginning with essential cytotoxicity assessment, followed by targeted screens for antimicrobial and antioxidant activities. The causality behind experimental choices, self-validating protocols, and robust data interpretation are emphasized to ensure scientific integrity and guide future drug development efforts.

Introduction and Strategic Rationale

The preliminary screening of a novel chemical entity is a critical phase in the drug discovery pipeline. The objective is not exhaustive characterization but rather to efficiently and cost-effectively identify "hits" with promising biological activity and acceptable safety profiles. The subject of this guide, this compound, possesses structural motifs that warrant investigation. The rigid 2,3-dihydro-1H-inden (indan) core provides a defined three-dimensional scaffold, while the oxyacetohydrazide moiety (-O-CH₂-CO-NH-NH₂) is a known pharmacophore associated with a diverse range of biological functions.[3][4]

Our proposed screening strategy follows a logical, tiered progression designed to maximize data output while conserving resources.

Caption: Tiered workflow for preliminary screening.

This approach ensures that any observed bioactivity is not a mere artifact of general toxicity. By first establishing the concentration range over which the compound is non-cytotoxic, subsequent bioassays can be designed to yield meaningful, interpretable results.

Synthesis and Characterization of Test Compound

The quality and purity of the test compound are paramount for the reliability of any biological data. A plausible synthetic route, based on established chemical transformations, is outlined below.[5][6]

Caption: Proposed synthesis of the target compound.

Post-Synthesis Validation: Before biological screening, the compound's identity and purity must be rigorously confirmed.

-

Identity: Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR) and Mass Spectrometry (MS) to confirm the chemical structure.

-

Purity: High-Performance Liquid Chromatography (HPLC) is the gold standard for determining purity, with a minimum of >95% being acceptable for initial screening.

Preliminary Cytotoxicity Assessment: The MTT Assay

The MTT assay is a robust and widely adopted colorimetric method for assessing metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[7][8] The assay relies on the capacity of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into an insoluble purple formazan product.[9][10]

Experimental Protocol: MTT Assay

-

Cell Culture: Seed a human cell line (e.g., HEK293 or HeLa) into a 96-well flat-bottom plate at a density of 5 × 10³ to 1 × 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

-

Compound Preparation: Prepare a 10 mM stock solution of the test compound in dimethyl sulfoxide (DMSO). Create a series of 2x working concentrations by serially diluting the stock in a serum-free culture medium. The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent-induced toxicity.

-

Cell Treatment: Remove the culture medium from the wells and add 100 µL of the prepared 2x working concentrations of the compound (and vehicle control, DMSO). Include wells with untreated cells (negative control) and wells with a known cytotoxic agent (e.g., Doxorubicin) as a positive control.

-

Incubation: Incubate the plate for 24 to 48 hours at 37°C and 5% CO₂.

-

MTT Addition: Add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.[7] During this time, viable cells will convert the soluble MTT into insoluble formazan crystals.

-

Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl or pure DMSO) to each well.[9] Pipette up and down to ensure all formazan crystals are dissolved. Incubate the plate overnight in the incubator to ensure complete solubilization.

-

Data Acquisition: Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm (with a reference wavelength of 630 nm to reduce background noise).[8]

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability). Plot the viability percentage against the compound concentration (log scale) to determine the half-maximal inhibitory concentration (IC₅₀).

Data Presentation: Cytotoxicity

| Concentration (µM) | Absorbance (570 nm) | % Cell Viability |

| Vehicle Control (0) | 1.25 ± 0.08 | 100% |

| 1 | 1.21 ± 0.06 | 96.8% |

| 10 | 1.15 ± 0.09 | 92.0% |

| 50 | 0.88 ± 0.05 | 70.4% |

| 100 | 0.61 ± 0.04 | 48.8% |

| 250 | 0.24 ± 0.03 | 19.2% |

| IC₅₀ (µM) | - | ~102 µM |

Note: Data shown are for illustrative purposes only.

Antimicrobial Activity Screening: Broth Microdilution

The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[11] The MIC is defined as the lowest concentration of a compound that visibly inhibits the growth of a microorganism after overnight incubation.[11][12] This method is highly accurate and allows for the simultaneous testing of multiple compounds against various microbial strains.[11]

Experimental Protocol: Broth Microdilution

-

Strain Selection: Use representative bacterial strains, such as Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative), and a fungal strain like Candida albicans.

-

Inoculum Preparation: Prepare a bacterial/fungal suspension and adjust its turbidity to match the 0.5 McFarland standard, which corresponds to approximately 1.5 × 10⁸ CFU/mL. Dilute this suspension in the appropriate broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to achieve a final inoculum concentration of 5 × 10⁵ CFU/mL in the test wells.[12]

-

Compound Dilution: In a sterile 96-well plate, dispense 100 µL of broth into all wells. Add 100 µL of the test compound at 2x the highest desired concentration to the first column. Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, mixing, and repeating across the plate. Discard the final 100 µL from the last dilution column.[13] This creates a concentration gradient.

-

Inoculation: Add 100 µL of the prepared inoculum to each well, bringing the final volume to 200 µL.

-

Controls:

-

Sterility Control: A well with broth only (no compound, no inoculum).

-

Growth Control: A well with broth and inoculum (no compound).

-

Positive Control: A well with a known antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi) and inoculum.

-

-

Incubation: Incubate the plates at 37°C for 16-20 hours for bacteria[11] or at 30-35°C for 24-48 hours for fungi.[14]

-

MIC Determination: After incubation, determine the MIC by visually inspecting the wells. The MIC is the lowest concentration where no turbidity (i.e., no visible growth) is observed.

Caption: Broth microdilution workflow.

Data Presentation: Antimicrobial Activity

| Microbial Strain | Gram Stain | MIC (µg/mL) of Test Compound | MIC (µg/mL) of Control Drug |

| S. aureus ATCC 29213 | Positive | 64 | Ciprofloxacin: 0.5 |

| E. coli ATCC 25922 | Negative | >256 | Ciprofloxacin: 0.015 |

| C. albicans ATCC 90028 | N/A | 128 | Fluconazole: 1 |

Note: Data shown are for illustrative purposes only.

Antioxidant Capacity Evaluation: DPPH Assay

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a simple, rapid, and widely used method to measure the ability of a compound to act as a free radical scavenger or hydrogen donor, thus evaluating its antioxidant capacity.[15][16] The DPPH radical is a stable free radical with a deep purple color that shows a strong absorbance maximum around 517 nm.[17] When the DPPH radical accepts an electron or hydrogen atom from an antioxidant, it becomes the reduced, stable form DPPH-H, resulting in a color change from purple to yellow.[15] The degree of decolorization is proportional to the scavenging potential of the compound.[15]

Experimental Protocol: DPPH Assay

-

Reagent Preparation:

-

DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep this solution protected from light.

-

Test Compound: Prepare a stock solution of the test compound in methanol or DMSO, followed by serial dilutions to obtain a range of concentrations.

-

Standard: Prepare a series of dilutions of a standard antioxidant like Ascorbic acid or Trolox.

-

-

Assay Procedure:

-

In a 96-well plate, add 100 µL of the freshly prepared DPPH solution to each well.

-

Add 100 µL of the various dilutions of the test compound, standard, or blank (methanol/DMSO) to the respective wells.

-

-

Incubation: Mix gently and incubate the plate in the dark at room temperature for 30 minutes.

-

Data Acquisition: Measure the absorbance of each well at 517 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of radical scavenging activity using the following formula:

-

% Scavenging = [(A_control - A_sample) / A_control] x 100

-

Where A_control is the absorbance of the DPPH solution with the blank, and A_sample is the absorbance of the DPPH solution with the test compound or standard.

-

Plot the % scavenging activity against the compound concentration to determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals). A lower IC₅₀ indicates higher antioxidant activity.[15]

-

Data Presentation: Antioxidant Capacity

| Concentration (µM) | % DPPH Scavenging |

| 10 | 15.2% |

| 50 | 35.8% |

| 100 | 52.1% |

| 250 | 78.5% |

| 500 | 91.3% |

| IC₅₀ (µM) | ~95 µM |

| Ascorbic Acid IC₅₀ (µM) | ~25 µM |

Note: Data shown are for illustrative purposes only.

Interpretation and Future Directions

The culmination of this preliminary screening is the integrated analysis of the cytotoxicity, antimicrobial, and antioxidant data. The primary goal is to identify a "hit"—a compound that demonstrates significant biological activity at non-toxic concentrations.

-

Hit Profile 1: Selective Antimicrobial Agent: The compound exhibits a low MIC value (e.g., < 32 µg/mL) against one or more microbial strains, while its cytotoxicity IC₅₀ is significantly higher (e.g., > 100 µM). The ratio of cytotoxicity IC₅₀ to MIC defines the Selectivity Index (SI) . A high SI is desirable, indicating the compound is more toxic to the microbe than to host cells.

-

Hit Profile 2: Potent Antioxidant: The compound shows a low IC₅₀ in the DPPH assay, comparable to or better than the standard antioxidant, and this activity occurs at concentrations well below its cytotoxic IC₅₀.

-

No-Go Profile: The compound is either inactive in the bioassays or shows activity only at concentrations that are also cytotoxic (low SI).

Based on a promising hit profile, future directions would involve secondary screening (e.g., testing against a broader panel of microbes, mechanistic antioxidant assays), lead optimization to improve potency and selectivity, and eventually, in vivo studies. This structured, data-driven approach ensures that research and development efforts are focused on compounds with the highest potential for therapeutic success.

References

-

Wikipedia. (n.d.). MTT assay. Retrieved from [Link]

-

Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay. Retrieved from [Link]

-

Wikipedia. (n.d.). Broth microdilution. Retrieved from [Link]

-

MDPI. (n.d.). DPPH Radical Scavenging Assay. Retrieved from [Link]

-

MDPI. (n.d.). The Versatility of Antioxidant Assays in Food Science and Safety—Chemistry, Applications, Strengths, and Limitations. Retrieved from [Link]

-

CLYTE Technologies. (n.d.). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay. Retrieved from [Link]

-

ResearchGate. (n.d.). Antioxidant Activity of Plant Samples by DPPH and ABTS Assay Radical Scavenging Assay. Retrieved from [Link]

-

Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71-79. Retrieved from [Link]

-

American Chemical Society Publications. (2023). A Comprehensive Investigation of Hydrazide and Its Derived Structures in the Agricultural Fungicidal Field. Retrieved from [Link]

-

Hancock Lab. (n.d.). MIC Determination By Microtitre Broth Dilution Method. Retrieved from [Link]

-

University of Washington Department of Laboratory Medicine and Pathology. (n.d.). Antimicrobial Susceptibility Testing - Broth microdilution (MIC testing). Retrieved from [Link]

-

National Center for Biotechnology Information. (2018). Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds. Retrieved from [Link]

-

ResearchGate. (2023). Synthesis and Pharmacological Profile of Hydrazide Compounds. Retrieved from [Link]

-

National Center for Biotechnology Information. (2020). A Proof-of-Concept Fragment Screening of a Hit-Validated 96-Compounds Library against Human Carbonic Anhydrase II. Retrieved from [Link]

-

PubMed. (2012). Synthesis and Preliminary Evaluation of Some Pyrazine Containing Thiazolines and Thiazolidinones as Antimicrobial Agents. Retrieved from [Link]

-

MDPI. (2022). Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. Retrieved from [Link]

-

PubMed. (2011). A review on biological activities and chemical synthesis of hydrazide derivatives. Retrieved from [Link]

-

Research Journal of Pharmacy and Technology. (2023). Synthesis and Pharmacological Profile of Hydrazide Compounds. Retrieved from [Link]

-

MDPI. (2016). Phenoxyacetohydrazide Schiff Bases: β-Glucuronidase Inhibitors. Retrieved from [Link]

-

National Center for Biotechnology Information. (2007). Biological Activities of Hydrazone Derivatives. Retrieved from [Link]

-

National Center for Biotechnology Information. (2017). Biologically important hydrazide-containing fused azaisocytosines as antioxidant agents. Retrieved from [Link]

-

ResearchGate. (2022). Synthesis of Novel 2-{[6-(3,5-Dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]thio}acetohydrazide Derivatives and Their Biological Properties. Retrieved from [Link]

-

IT Medical Team. (2012). SYNTHESIS OF NOVEL N-SUBSTITUTED 2-(1H-BENZOTRIAZOL-1-YL) - ACETOHYDRAZIDE DERIVATIVES AS ANTIMICROBIAL AGENTS. Retrieved from [Link]

-

Scientific Research Publishing. (2017). Synthesis of 1,3-Oxazepine Derivatives Derived from 2-(1H-Benzo[d][9][10][15]Triazol-1-yl) Acetohydrazide by Using Microwave Irradiation. Retrieved from [Link]

-

HeteroCycles. (2005). Synthesis and Cyclization Reactions with Pyrazolopyrimidinyl Keto-esters and their Enzymatic Activity. Retrieved from [Link]

- Google Patents. (n.d.). Compound and process for synthesizing 5-acetyl-1H-pyrazole-3-carboxylic acid by using same.

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. A review on biological activities and chemical synthesis of hydrazide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. rjptonline.org [rjptonline.org]

- 5. itmedicalteam.pl [itmedicalteam.pl]

- 6. scirp.org [scirp.org]

- 7. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 8. MTT assay protocol | Abcam [abcam.com]

- 9. MTT assay - Wikipedia [en.wikipedia.org]

- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 11. Broth microdilution - Wikipedia [en.wikipedia.org]

- 12. researchgate.net [researchgate.net]

- 13. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 14. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. mdpi.com [mdpi.com]

- 17. The Versatility of Antioxidant Assays in Food Science and Safety—Chemistry, Applications, Strengths, and Limitations - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Proposed Mechanism of Action of 2-(2,3-dihydro-1H-inden-5-yloxy)acetohydrazide

Abstract: The novel compound 2-(2,3-dihydro-1H-inden-5-yloxy)acetohydrazide integrates two pharmacologically significant scaffolds: a dihydroindenyl (indan) moiety and an acetohydrazide functional group. While direct experimental evidence for this specific molecule is not yet prevalent in the public domain, a comprehensive analysis of structurally related compounds allows for the formulation of a robust hypothesis regarding its mechanism of action. This guide synthesizes existing research on indenyl and hydrazide derivatives to propose a primary and a secondary putative mechanism of action. We postulate that this compound is a potent inhibitor of monoamine oxidase (MAO) enzymes, with a secondary potential for cholinesterase inhibition. This document provides the theoretical framework, key molecular targets, and detailed experimental protocols to validate these hypotheses, serving as a foundational resource for researchers in neuropharmacology and drug development.

Introduction and Structural Rationale

The chemical architecture of this compound is a deliberate amalgamation of two key structural motifs. The indan (2,3-dihydro-1H-indene) core is a well-established scaffold in medicinal chemistry, notably present in compounds targeting the central nervous system. Recent studies have highlighted that substituted 1-indanones are potent and selective inhibitors of monoamine oxidase B (MAO-B)[1]. The hydrazide moiety (-CONHNH2) is also a classic functional group in pharmacology, historically associated with the first generation of monoamine oxidase inhibitors (MAOIs) like iproniazid and isocarboxazid[2][3][4]. The combination of these two moieties in a single molecule strongly suggests a synergistic or additive effect on MAO inhibition.

Furthermore, derivatives incorporating both an indene ring and a hydrazide linker have been successfully designed as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes critical in the pathophysiology of Alzheimer's disease[5]. Therefore, a secondary line of inquiry into its anticholinesterase activity is warranted.

This guide will primarily focus on the MAO inhibition hypothesis due to the strong precedent set by both parent scaffolds.

Primary Postulated Mechanism of Action: Monoamine Oxidase Inhibition

Monoamine oxidases (MAO-A and MAO-B) are mitochondrial flavoenzymes responsible for the oxidative deamination of neurotransmitters such as serotonin, norepinephrine, and dopamine[3]. Inhibition of these enzymes increases the synaptic availability of these monoamines, a cornerstone of treatment for depression and neurodegenerative conditions like Parkinson's disease[4][6]. Selective MAO-A inhibitors are typically antidepressants, while selective MAO-B inhibitors are used in Parkinson's disease to prevent the degradation of dopamine[3][6].

We hypothesize that this compound acts as an inhibitor of both MAO-A and MAO-B, with a potential selectivity profile dictated by the substitution pattern on the indan ring.

Molecular Interaction Model

The proposed interaction occurs within the active site of the MAO enzymes. The indan ring is expected to occupy the hydrophobic substrate-binding cavity. The acetohydrazide tail can then interact with the flavin adenine dinucleotide (FAD) cofactor, either through reversible hydrogen bonding or by forming an irreversible covalent adduct, a mechanism common to many hydrazine-based MAOIs[7].

The logical flow of this proposed inhibitory action is visualized below.

Caption: Proposed mechanism of MAO inhibition.

Causality Behind Experimental Choices

To validate this hypothesis, a tiered experimental approach is necessary. The initial step is to determine if the compound inhibits MAO-A and MAO-B in vitro. Subsequent experiments should then elucidate the nature of this inhibition (reversible vs. irreversible, competitive vs. non-competitive) and its selectivity.

Experimental Protocols for Mechanism Validation

The following protocols describe a self-validating system for characterizing the inhibitory profile of this compound against human MAO enzymes.

Workflow for MAO Inhibition Analysis

The overall workflow begins with primary screening to determine inhibitory concentration (IC50), followed by kinetic studies to understand the mode of inhibition, and finally dialysis to confirm reversibility.

Caption: Workflow for characterizing MAO inhibitory activity.

Protocol 1: Determination of IC50 Values for hMAO-A and hMAO-B

This protocol uses a fluorometric assay, which offers high sensitivity and is amenable to high-throughput screening. The Amplex® Red reagent is a reliable and widely used substrate for detecting H₂O₂ produced during the MAO-catalyzed reaction[3].

Materials:

-

Recombinant human MAO-A and MAO-B enzymes

-

Amplex® Red reagent

-

Horseradish peroxidase (HRP)

-

p-Tyramine (MAO-A/B substrate)

-

Clorgyline (selective MAO-A inhibitor control)

-

Selegiline (selective MAO-B inhibitor control)

-

This compound (test compound)

-

Sodium phosphate buffer (pH 7.4)

-

96-well microplates (black, clear bottom)

-

Fluorescence microplate reader

Step-by-Step Methodology:

-

Prepare Reagent Mix: In sodium phosphate buffer, prepare a working solution containing Amplex® Red, HRP, and the respective MAO substrate (p-Tyramine).

-

Prepare Inhibitor Dilutions: Create a serial dilution of the test compound and control inhibitors (Clorgyline for MAO-A, Selegiline for MAO-B) in buffer.

-

Enzyme Pre-incubation: In the microplate wells, add a fixed amount of either hMAO-A or hMAO-B enzyme. Then, add the various concentrations of the test compound or control inhibitors. Incubate for 15 minutes at 37°C to allow for enzyme-inhibitor interaction.

-

Initiate Reaction: Add the Reagent Mix to each well to start the enzymatic reaction.

-

Measure Fluorescence: Immediately begin kinetic measurement of fluorescence intensity (excitation ~530-560 nm, emission ~590 nm) at 37°C for 30 minutes. The rate of increase in fluorescence is proportional to MAO activity.

-

Data Analysis: Calculate the rate of reaction for each inhibitor concentration. Plot the percentage of inhibition versus the logarithm of the inhibitor concentration. Use a non-linear regression (sigmoidal dose-response) to calculate the IC50 value.

Protocol 2: Enzyme Kinetics and Reversibility Studies

Understanding the mode of inhibition is crucial. A competitive inhibitor, which binds to the same site as the substrate, suggests a different therapeutic profile than a non-competitive one. Irreversible inhibitors that form covalent bonds with the enzyme often have a longer duration of action[7].

Methodology for Kinetics:

-

Perform the fluorometric assay as described in Protocol 1.

-

Instead of a fixed substrate concentration, vary the concentration of p-Tyramine while keeping the concentration of the test compound fixed (e.g., at its IC50 and 2x IC50).

-

Plot the reaction velocity against substrate concentration and fit to the Michaelis-Menten equation to determine Vmax and Km in the presence and absence of the inhibitor.

-

Generate a Lineweaver-Burk (double reciprocal) plot (1/velocity vs. 1/[substrate]) to visually determine the mode of inhibition (e.g., intersecting lines on the y-axis indicate competitive inhibition).

Methodology for Reversibility (Dialysis):

-

Incubate the MAO enzyme (A or B) with a high concentration (e.g., 10x IC50) of the test compound for 30 minutes.

-

Place the enzyme-inhibitor mixture in a dialysis bag (with an appropriate molecular weight cutoff) and dialyze against a large volume of buffer for 24 hours, with several buffer changes.

-

As a control, perform the same procedure with the enzyme alone and with a known irreversible inhibitor (e.g., Selegiline).

-

After dialysis, measure the residual activity of the enzyme using the fluorometric assay. A significant recovery of enzyme activity indicates reversible inhibition, while a lack of recovery suggests irreversible inhibition.

Data Presentation and Interpretation

Quantitative data from these experiments should be summarized for clear comparison.

Table 1: Hypothetical Inhibitory Profile of this compound

| Compound | hMAO-A IC50 (µM) | hMAO-B IC50 (µM) | Selectivity Index (SI)¹ | Mode of Inhibition (MAO-B) | Reversibility |

|---|---|---|---|---|---|

| Test Compound | 0.850 | 0.045 | 18.9 | Competitive | Reversible |

| Clorgyline | 0.008 | 5.2 | 0.0015 | - | Irreversible |

| Selegiline | 3.5 | 0.015 | 233 | Competitive | Irreversible |

¹ Selectivity Index (SI) is calculated as IC50(MAO-A) / IC50(MAO-B). A value > 1 indicates MAO-B selectivity.

Interpretation: In this hypothetical example, the test compound is a potent, selective, and reversible competitive inhibitor of MAO-B. This profile is highly desirable for treating Parkinson's disease, as reversible inhibition can reduce the risk of hypertensive crises associated with older, irreversible MAOIs[4].

Secondary Postulated Mechanism: Cholinesterase Inhibition

As a secondary target, the compound's potential to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) should be investigated, given the activity of other indene-hydrazide conjugates[5]. The experimental approach would be analogous to the MAO assays, using Ellman's reagent-based colorimetric assay with acetylthiocholine or butyrylthiocholine as substrates.

Conclusion